7-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
7-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a triazolo[4,3-a]pyrazine ring system. The presence of a trifluoromethyl group further enhances its chemical properties, making it a valuable candidate for various scientific applications.
Properties
Molecular Formula |
C12H11F3N8 |
|---|---|
Molecular Weight |
324.26 g/mol |
IUPAC Name |
1-methyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H11F3N8/c1-21-9-7(4-18-21)10(17-6-16-9)22-2-3-23-8(5-22)19-20-11(23)12(13,14)15/h4,6H,2-3,5H2,1H3 |
InChI Key |
XOFTWCYPZOMAFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step reactions starting from readily available precursorsThe trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
7-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase-related pathways.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with unique chemical properties
Mechanism of Action
The mechanism of action of 7-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenylpyrazolo[3,4-d]pyrimidine: Known for its antiparasitic, antifungal, and antimicrobial activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant biological activity.
Uniqueness
7-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine stands out due to its unique trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
